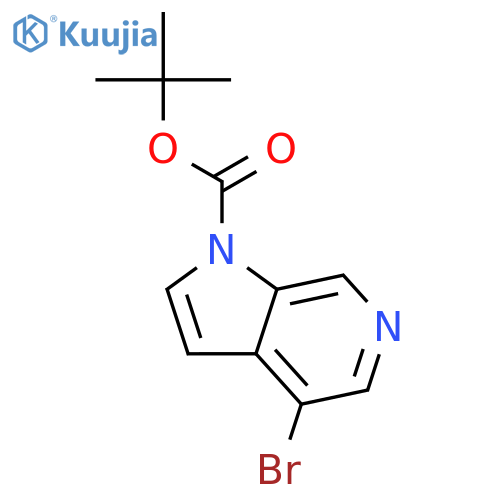Cas no 850892-97-6 (4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester)
4-ブロモ-1H-ピロロ[2,3-c]ピリジン-1-カルボン酸tert-ブチルエステルは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、ピロロピリジン骨格を有する誘導体の合成に有用です。tert-ブチルオキシカルボニル(Boc)保護基を有することで、アミン部位の選択的反応が可能となり、多段階合成における取り扱いが容易です。また、4位の臭素原子はパラジウム触媒を用いたカップリング反応に適しており、様々な官能基の導入が可能です。高い純度と安定性を備えており、複雑な化合物合成の際に信頼性の高い試薬として利用されます。

850892-97-6 structure
商品名:4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester
4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- 2-Methyl-2-propanyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxyla te
- SCHEMBL2127172
- tert-Butyl4-broMo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- 850892-97-6
- CS-0459912
- 4-Bromopyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
- 4-bromo-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
- AMY32180
- ZHKSWKOYMANKCN-UHFFFAOYSA-N
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester
- AT22485
- DB-372066
- tert-butyl 4-bromopyrrolo[2,3-c]pyridine-1-carboxylate
- 4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester
-
- インチ: InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-9(13)6-14-7-10(8)15/h4-7H,1-3H3
- InChIKey: ZHKSWKOYMANKCN-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1C=CC2=C(Br)C=NC=C12
計算された属性
- せいみつぶんしりょう: 296.016
- どういたいしつりょう: 296.016
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.46
4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B116540-50mg |
4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester |
850892-97-6 | 50mg |
$ 173.00 | 2023-04-19 | ||
| TRC | B116540-500mg |
4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester |
850892-97-6 | 500mg |
$ 1378.00 | 2023-04-19 | ||
| TRC | B116540-250mg |
4-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester |
850892-97-6 | 250mg |
$ 775.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530579-1g |
tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate |
850892-97-6 | 98% | 1g |
¥2284.00 | 2024-07-28 |
4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
850892-97-6 (4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
